1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one
CAS No.: 848623-79-0
Cat. No.: VC15951531
Molecular Formula: C12H9NO4
Molecular Weight: 231.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848623-79-0 |
|---|---|
| Molecular Formula | C12H9NO4 |
| Molecular Weight | 231.20 g/mol |
| IUPAC Name | 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone |
| Standard InChI | InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3 |
| Standard InChI Key | VQSKZMFPNDTWTN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC2=C1C(=CC=C2)[N+](=O)[O-])O |
Introduction
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one is a synthetic organic compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a hydroxyl group and a nitro group attached to the naphthalene ring, with an ethanone moiety linked to the first position of the naphthalene ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Synthesis
The synthesis of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one typically involves multi-step reactions starting from naphthalene derivatives. Although specific synthesis protocols for this compound are not widely documented, similar compounds are often synthesized through Friedel-Crafts acylation followed by nitration and hydroxylation reactions.
Biological Activities
While specific biological activities of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one have not been extensively studied, compounds with similar structures have shown potential as enzyme inhibitors or antioxidants. For example, naphthalene derivatives have been explored for their anti-inflammatory and antimicrobial properties .
| Compound Type | Biological Activity |
|---|---|
| Naphthalene Derivatives | Anti-inflammatory, Antimicrobial |
| Phenol and Heteroaryl Compounds | Enzyme Inhibitors (e.g., AChE, CAs) |
Spectroscopic Analysis
The structure of 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR would provide information about the proton and carbon environments, while MS would confirm the molecular weight and fragmentation pattern.
| Spectroscopic Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Proton and Carbon Environments |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation Pattern |
Environmental and Toxicological Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume